Tert-butyl methyl(pyridin-2-YL)carbamate
Overview
Description
Tert-butyl methyl(pyridin-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups in peptide synthesis. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyridin-2-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl(pyridin-2-YL)carbamate typically involves the reaction of pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of tert-butyl chloroformate and pyridin-2-amine as starting materials is common, with the reaction being catalyzed by bases like triethylamine or sodium hydroxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridin-2-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl methyl(pyridin-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl(pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyridin-2-yl group can engage in π-π interactions or hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the pyridin-2-yl group.
Methyl carbamate: Lacks both the tert-butyl and pyridin-2-yl groups.
Pyridin-2-yl carbamate: Lacks the tert-butyl group.
Uniqueness: Tert-butyl methyl(pyridin-2-YL)carbamate is unique due to the presence of both the tert-butyl and pyridin-2-yl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-methyl-N-pyridin-2-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUJRTRWJOPCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471722 | |
Record name | tert-Butyl methyl(pyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436161-79-4 | |
Record name | tert-Butyl methyl(pyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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